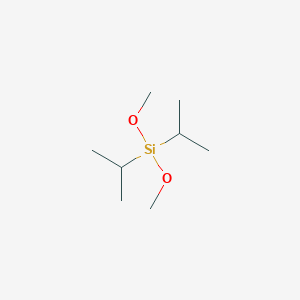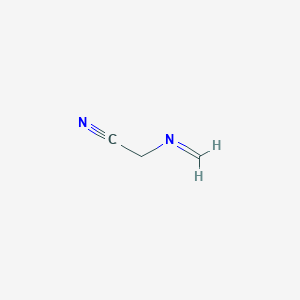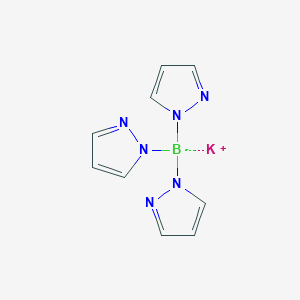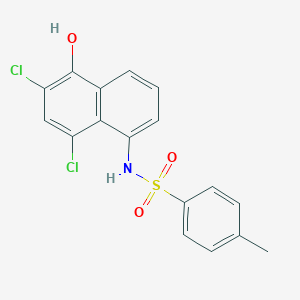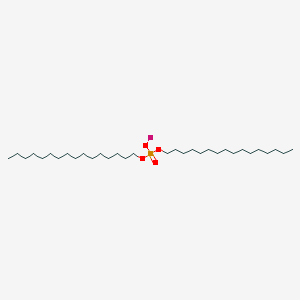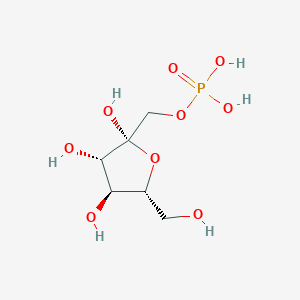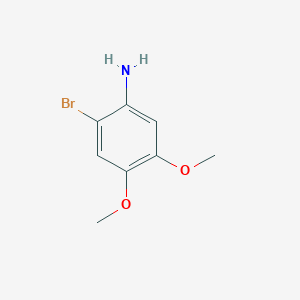
2,6-二氟苄醇
概述
描述
2,6-Difluorobenzyl alcohol is an organic compound with the molecular formula C7H6F2O. It is a derivative of benzyl alcohol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its clear, colorless to light yellow appearance and is used in various chemical applications .
科学研究应用
2,6-Difluorobenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is utilized in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Industry: 2,6-Difluorobenzyl alcohol is employed in the production of agrochemicals, polymers, and specialty chemicals
作用机制
Target of Action
2,6-Difluorobenzyl alcohol is a type of organic compound known as benzyl alcohols . These compounds contain the phenylmethanol substructure . .
Mode of Action
It is known that benzyl alcohols interact with their targets to exert their effects .
Biochemical Pathways
It is known that benzyl alcohols can interact with various biochemical pathways due to their phenylmethanol substructure .
Result of Action
It is known that benzyl alcohols can have various effects at the molecular and cellular level due to their interaction with their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Difluorobenzyl alcohol. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Difluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,6-difluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: In industrial settings, the production of 2,6-difluorobenzyl alcohol may involve the catalytic hydrogenation of 2,6-difluorobenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions are optimized to achieve high yields and purity .
化学反应分析
Types of Reactions: 2,6-Difluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,6-difluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2,6-difluorotoluene using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed:
Oxidation: 2,6-Difluorobenzaldehyde.
Reduction: 2,6-Difluorotoluene.
Substitution: 2,6-Difluorobenzyl chloride or bromide.
相似化合物的比较
- 2,4-Difluorobenzyl alcohol
- 3,5-Difluorobenzyl alcohol
- 2,6-Dichlorobenzyl alcohol
Comparison: 2,6-Difluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity in certain chemical reactions. The presence of fluorine atoms at the 2 and 6 positions also enhances its biological activity, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
(2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICICZQETYOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172558 | |
| Record name | 2,6-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-18-7 | |
| Record name | 2,6-Difluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLZ48WF86A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of a 2,6-Difluorobenzyl group into purine analogs influence their biological activity?
A1: Research indicates that incorporating a 2,6-Difluorobenzyl group at the 9-position of purine analogs can significantly impact their ability to inhibit phosphodiesterase (PDE) isozymes []. Specifically, studies have demonstrated that both 2-chloro-9-(2,6-difluorobenzyl)adenine and 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine exhibit good inhibitory activity against PDE2, in addition to PDE4 []. This suggests that the 2,6-Difluorobenzyl group plays a crucial role in enhancing the binding affinity and selectivity of these compounds towards specific PDE isozymes.
Q2: Can 2,6-Difluorobenzyl alcohol be metabolized, and if so, what are the potential implications for bioaccumulation?
A2: Studies on ricefish (Oryzias latipes) have revealed that 2,6-Difluorobenzyl alcohol, a metabolite of the herbicide methiozolin, exhibits a lower bioaccumulation potential compared to the parent compound []. While methiozolin itself demonstrated a high bioconcentration factor, indicating potential for bioaccumulation, its metabolite 2,6-Difluorobenzyl alcohol was found to be one of several minor metabolites with a significantly lower total radioactivity residue (<3.4%) []. This suggests that the metabolic breakdown of methiozolin into 2,6-Difluorobenzyl alcohol and other minor metabolites may contribute to a reduced risk of bioaccumulation in aquatic organisms.
Q3: How can the conformational properties of 2,6-Difluorobenzyl alcohol be studied using NMR spectroscopy?
A3: Nuclear magnetic resonance (NMR) spectroscopy, particularly the analysis of through-space spin-spin coupling constants (5J), provides valuable insights into the conformational preferences of molecules like 2,6-Difluorobenzyl alcohol []. Research suggests that the 5J coupling constant between the fluorine atoms and methyl protons in 2,6-disubstituted benzyl derivatives can be correlated with the torsional angle of the substituent relative to the aromatic ring []. This information helps researchers understand the preferred spatial arrangements of the molecule, which can influence its interactions with other molecules and its overall biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

